N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially making it a multi-targeted agent.
Mode of Action
Thiazole derivatives are known to exhibit various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.
Biochemical Pathways
These could include pathways related to inflammation, cellular growth and proliferation, and cellular metabolism .
Pharmacokinetics
The compound’s thiazole core and its various substituents likely influence its pharmacokinetic properties, potentially affecting its bioavailability and distribution within the body .
Result of Action
These could include changes to cell growth and proliferation, inflammation, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Preparation Methods
The synthesis of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of ethanol as a solvent and a piperidine catalyst . Industrial production methods may include microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzothiazole derivatives such as:
2-arylbenzothiazoles: Known for their anti-cancer and anti-inflammatory properties.
Benzothiazole-2-carboxamides: These compounds exhibit significant antimicrobial activity.
Benzothiazole-2-thiols: Used in the development of dyes and as corrosion inhibitors.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a naphtho-thiazole moiety linked to a benzodioxine structure. Its chemical formula is C16H13N3O3S, indicating the presence of nitrogen and sulfur heteroatoms that contribute to its biological properties.
Research indicates that derivatives of thiazole-carboxamide compounds exhibit significant modulation of AMPA receptors (AMPARs), which are critical for synaptic transmission in the central nervous system. The compound's effects on AMPAR kinetics suggest potential neuroprotective mechanisms that could be harnessed for treating neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar thiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. In particular, certain derivatives demonstrated IC50 values as low as 13.49 μM against A549 cells, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
3a | A549 | 13.49 |
3h | HeLa | 17.52 |
TC-2 | Various | ~10-20 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, thiazole derivatives exhibited significant antibacterial effects. Some compounds showed activity comparable to established antibiotics like norfloxacin and chloramphenicol .
Case Studies
- Neuroprotective Effects : A study assessed the impact of thiazole-carboxamide derivatives on AMPAR kinetics. The results showed that TC-2 significantly increased the deactivation time constant (τw_deact) for AMPAR subunits by nearly 2.5-fold, suggesting its potential role in neuroprotection .
- Anticancer Screening : Another investigation focused on a series of thiazole derivatives where compounds were tested against multiple cancer cell lines. The study found that certain analogs exhibited low toxicity against normal cells while maintaining high efficacy against cancer cells .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCHERGUANHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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